molecular formula C16H13N3O4 B2803444 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea CAS No. 1171783-99-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea

Cat. No.: B2803444
CAS No.: 1171783-99-5
M. Wt: 311.297
InChI Key: QKDBXBHFDABZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea is a synthetic urea derivative characterized by a benzo[d][1,3]dioxol (benzodioxole) group and a 2-oxoindolin scaffold linked via a urea bridge. The benzodioxole moiety is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π stacking interactions. The urea linker (NHCONH) enhances hydrogen-bonding capacity, which may improve target binding affinity and selectivity compared to other linkers like amides or ethers .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15-6-9-5-10(1-3-12(9)19-15)17-16(21)18-11-2-4-13-14(7-11)23-8-22-13/h1-5,7H,6,8H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDBXBHFDABZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxoindoline derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea linkage between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Key Observations:

  • Urea vs.
  • 2-Oxoindolin vs. Pyridine/Pyrrolidinone: The 2-oxoindolin scaffold may confer kinase-targeted activity, whereas pyridine or pyrrolidinone groups in analogs prioritize metal coordination or solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl , bromophenyl ) enhance stability and binding specificity compared to methoxy or alkyl substituents.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea is a synthetic compound that has garnered attention due to its potential biological activities. The structural combination of a benzo[d][1,3]dioxole moiety and an indolinone unit linked by a urea group provides this compound with unique chemical properties that may translate into various biological effects.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

C17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_3

This structure is characterized by:

  • A benzo[d][1,3]dioxole ring, which is known for its diverse biological activities.
  • An indolinone core that contributes to its pharmacological potential.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can block substrate access and catalytic functions, leading to various biological outcomes such as apoptosis in cancer cells or antimicrobial effects against pathogens.
  • Signaling Pathway Modulation : It may influence cellular signaling pathways involved in cell proliferation and apoptosis by interacting with key proteins and receptors .
  • Oxidative Stress Induction : The compound has the potential to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in targeted cells.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxole, including those similar to this compound, exhibit significant antibacterial activity. For instance, compounds containing the benzodioxole structure demonstrated high efficacy against various Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) of these compounds were notably low, indicating potent antibacterial properties.

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines. These studies revealed that the compound effectively induces apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity suggests a promising therapeutic index for potential anticancer applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBenzo[d][1,3]dioxole + IndolinoneAntimicrobial, Anticancer
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)ureaMethylated IndolinoneSimilar activity but altered potency
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyindolin)ureaHydroxy group on IndolinoneDifferent interaction profile

Case Studies

Several case studies have been documented regarding the efficacy of compounds related to this compound:

Study on Antidiabetic Potential

A related study investigated the antidiabetic potential of benzodioxole derivatives. The findings indicated that these compounds could significantly inhibit α-amylase activity (IC50 values ranging from 0.68 to 0.85 µM), suggesting their utility in managing diabetes-related conditions .

In Vivo Efficacy

In vivo experiments using diabetic mice models demonstrated that treatment with related compounds led to substantial reductions in blood glucose levels, reinforcing the therapeutic potential of benzodioxole derivatives in metabolic disorders .

Q & A

Q. What are the standard synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling a benzodioxole derivative with a 2-oxoindoline derivative using urea-forming reagents like carbodiimides (e.g., DCC or EDCI) under anhydrous conditions. Key steps include:

  • Amine Activation : Reacting the benzodioxole-5-amine with phosgene or triphosgene to generate an isocyanate intermediate.
  • Urea Formation : Adding the 2-oxoindolin-5-amine to the isocyanate in a polar aprotic solvent (e.g., DMF) at 0–25°C .
    Optimization focuses on solvent choice (e.g., THF for better solubility), temperature control to minimize side reactions, and purification via column chromatography. Yield improvements (>70%) are achieved using microwave-assisted synthesis .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer: Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm urea bond formation and aromatic substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at 351.12 m/z).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular H-bonds stabilizing the urea core) .
  • HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Methodological Answer: SAR strategies include:

  • Analog Synthesis : Modifying the benzodioxole (e.g., replacing with a thiophene) or 2-oxoindolin (e.g., introducing fluorine substituents) to probe electronic effects.
  • Biological Assays : Testing analogs against cancer cell lines (e.g., IC50_{50} values in MCF-7 or HepG2) and microbial strains (e.g., S. aureus MIC).
  • Computational Modeling : Using molecular docking (AutoDock Vina) to predict binding affinities for kinases (e.g., EGFR) or receptors (e.g., serotonin 5-HT2A_{2A}) .
    Data from related compounds (e.g., benzodioxole-thiophene ureas with IC50_{50} < 10 µM) suggest halogenation improves potency .

Q. How can contradictions in biological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

Methodological Answer: Resolving discrepancies requires:

  • Standardized Assays : Repeating experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays).
  • Meta-Analysis : Comparing datasets from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers.
  • Structural Validation : Rechecking compound purity via 1^1H NMR and LC-MS to rule out degradation .
    For example, batch-to-batch variability in benzodioxole purity (e.g., 90% vs. 99%) can alter IC50_{50} by 2–3 fold .

Mechanistic and Functional Studies

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • In Vitro Assays : Measure inhibition of cyclooxygenase-2 (COX-2) or histone deacetylase (HDAC) using fluorogenic substrates.
  • Cellular Imaging : Track subcellular localization (e.g., mitochondrial uptake) via confocal microscopy with a BODIPY-labeled analog.
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis regulators) .
    Related benzodioxole-urea analogs show ROS induction (2–3 fold increase in H2_2O2_2) in cancer cells .

Q. How can the compound’s pharmacokinetic properties be evaluated preclinically?

Methodological Answer:

  • ADME Profiling : Use Caco-2 monolayers for permeability (Papp_{app} > 1 × 106^{-6} cm/s indicates good absorption).
  • Plasma Stability : Incubate with mouse plasma (37°C, 24 hr) and quantify remaining compound via LC-MS/MS.
  • Metabolite ID : Perform liver microsome assays (human or rat) with UPLC-QTOF to detect glucuronidation or oxidation .
    Data for similar compounds show t1/2_{1/2} > 4 hr in rodents, suggesting moderate metabolic stability .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing dose-response data?

Methodological Answer:

  • Nonlinear Regression : Fit IC50_{50}/EC50_{50} curves using GraphPad Prism (four-parameter logistic model).
  • ANOVA with Tukey’s Test : Compare multiple groups (e.g., analog potencies) to control for type I errors.
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., proteomics) to identify key variables .

Cross-Disciplinary Applications

Q. How can the compound be repurposed for materials science applications?

Methodological Answer:

  • Coordination Chemistry : Test metal-binding capacity (e.g., with Cu2+^{2+} or Fe3+^{3+}) via UV-vis titration.
  • Polymer Synthesis : Incorporate into polyurea matrices for thermal stability testing (TGA/DSC) .
    Benzodioxole derivatives exhibit glass transition temperatures (Tg_g) > 150°C, suggesting utility in high-performance polymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.